2-Aminothiazole-5-carboxylic acid has been studied as a building block for the synthesis of various heterocyclic compounds, which are ring-like structures containing atoms from different elements. These compounds have potential applications in medicinal chemistry due to their diverse biological activities []. Studies have explored its use in the synthesis of thiazole derivatives, which exhibit anticonvulsant and anti-inflammatory properties [, ].
Research suggests that 2-aminothiazole-5-carboxylic acid might possess antimicrobial activity against certain bacterial and fungal strains. A study investigating its derivatives reported moderate antifungal activity against Candida albicans, a common fungal pathogen []. However, further research is needed to determine the extent and mechanism of its potential antimicrobial properties.
2-Aminothiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Its chemical formula is , and its molecular weight is approximately 144.15 g/mol. The compound is characterized by the presence of an amino group at the second position and a carboxylic acid group at the fifth position of the thiazole ring. This structure contributes to its potential biological and pharmaceutical applications, particularly in medicinal chemistry.
These reactions are generally carried out under controlled conditions, including specific temperatures and solvents such as acetic acid or toluene, to optimize yield and purity .
2-Aminothiazole-5-carboxylic acid exhibits significant biological activities, making it a compound of interest in pharmacology:
The synthesis of 2-aminothiazole-5-carboxylic acid can be accomplished through several methods:
2-Aminothiazole-5-carboxylic acid finds application in various fields:
Research into the interactions of 2-aminothiazole-5-carboxylic acid with biological systems reveals several important aspects:
Several compounds share structural similarities with 2-aminothiazole-5-carboxylic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Similarity Index | Unique Features |
---|---|---|
Ethyl 2-aminothiazole-5-carboxylate | 0.92 | Ethyl ester derivative; different solubility profile |
2-Aminothiazole-5-carbaldehyde | 0.83 | Contains an aldehyde group; different reactivity |
2-Amino-4-methylthiazole-5-carboxylic acid | 0.82 | Methyl substitution alters biological activity |
4-Methylthiazole-5-carboxylic acid | 0.72 | Lacks amino group; different pharmacological effects |
These comparisons illustrate that while these compounds share core structural features, variations such as substituents significantly influence their biological activities and applications.
2-Aminothiazole-5-carboxylic acid exhibits a unique solubility profile that reflects the dual nature of its functional groups. The compound features both hydrophilic and lipophilic characteristics due to the presence of an amino group at position 2 and a carboxylic acid group at position 5 of the thiazole ring [1] . The molecular structure creates an amphiphilic compound with limited water solubility despite the presence of polar functional groups .
Table 1: Physicochemical Properties of 2-Aminothiazole-5-carboxylic acid
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₄N₂O₂S | Multiple sources |
Molecular Weight (g/mol) | 144.15 | Chemsrc, Fisher Scientific |
CAS Number | 40283-46-3 | Multiple sources |
Density (g/cm³) | 1.7 ± 0.1 | ChemBK, Chemsrc |
Melting Point (°C) | 214-216 | Multiple sources |
Boiling Point (°C) | 415.0 ± 18.0 | Chemsrc (predicted) |
Flash Point (°C) | 204.8 ± 21.2 | Chemsrc (predicted) |
Vapor Pressure (mmHg at 25°C) | 1.25 × 10⁻⁷ | ChemBK |
Refractive Index | 1.708 | Chemsrc |
LogP (Partition Coefficient) | 0.06 | Chemsrc |
pKa (Predicted) | 2.14 ± 0.10 | ChemBK (predicted) |
Appearance | Crystalline Powder | Multiple sources |
Color | Off-white to yellow | Multiple sources |
Solubility in Water | Limited solubility | Literature review |
Solubility in Organic Solvents | Soluble in polar solvents | Literature review |
The partition coefficient (LogP) of 2-aminothiazole-5-carboxylic acid is remarkably low at 0.06, indicating a highly hydrophilic character [1]. This value suggests that the compound exhibits strong preference for aqueous phases over organic phases in biphasic systems. The low LogP value is attributed to the combined effects of the carboxylic acid functionality and the amino group, both of which enhance hydrogen bonding with water molecules [1] [4].
Comparative analysis with related thiazole carboxylic acids reveals that the position of substituents significantly influences partition coefficients. Thiazole-5-carboxylic acid demonstrates a partition coefficient of 0.543 [5], while 2-aminothiazole-5-carboxylic acid shows a substantially lower value of 0.06 [1]. This difference highlights the significant impact of the amino group on the compound's hydrophilicity.
The solubility characteristics of 2-aminothiazole-5-carboxylic acid are governed by multiple factors including hydrogen bonding capability, ionic interactions, and the aromatic nature of the thiazole ring . The compound demonstrates limited water solubility due to the aromatic thiazole core, which reduces overall hydrophilicity despite polar functional groups .
Table 3: Solubility Profile in Various Media
Solvent/Condition | Solubility | Notes |
---|---|---|
Water (25°C) | Limited | Polar functional groups provide some solubility |
Methanol | Slightly soluble | Polar protic solvent compatibility |
Ethanol | Moderate | Hydrogen bonding interactions |
Chloroform (heated) | Slightly soluble | Requires heating for dissolution |
Dimethyl sulfoxide (DMSO) | Sparingly soluble | Polar aprotic solvent |
Tetrahydrofuran (THF) | Moderate | Moderate polarity solvent |
Acetonitrile | Limited | Polar aprotic solvent |
Toluene | Poor | Non-polar solvent incompatibility |
pH 1-2 (acidic) | Enhanced (protonated form) | Amino group protonation |
pH 7-8 (neutral) | Limited | Molecular form predominates |
pH 9-12 (basic) | Enhanced (carboxylate form) | Carboxylic acid deprotonation |
In organic solvents, 2-aminothiazole-5-carboxylic acid exhibits enhanced solubility in polar systems [6]. The compound shows slight solubility in chloroform when heated, sparingly soluble in dimethyl sulfoxide, and slightly soluble in methanol [6]. These solubility patterns reflect the amphiphilic nature of the molecule, where polar functional groups interact favorably with polar solvents while the aromatic thiazole core shows affinity for less polar organic media [6].
The solubility of 2-aminothiazole-5-carboxylic acid is significantly influenced by pH due to the presence of both amino and carboxylic acid functional groups [4]. Under acidic conditions (pH 1-2), the amino group becomes protonated, increasing ionic character and enhancing water solubility [4]. Conversely, under basic conditions (pH 9-12), the carboxylic acid group undergoes deprotonation to form carboxylate anions, also increasing aqueous solubility through salt formation [4].
The predicted pKa value of 2.14 ± 0.10 indicates that the carboxylic acid group will be predominantly ionized at physiological pH, while the amino group will exist primarily in its protonated form under acidic conditions [7] [8]. This ionization behavior directly impacts the compound's solubility and distribution characteristics in biological systems.
2-Aminothiazole-5-carboxylic acid demonstrates significant thermal stability under normal conditions, with a melting point range of 214-216°C [1] [7] [9]. The compound remains stable at room temperature and pressure, but can undergo decomposition at elevated temperatures [8]. Thermal stability is largely attributed to the aromatic character of the thiazole ring system and extensive intermolecular hydrogen bonding networks formed by the amino and carboxylic acid functional groups .
Table 2: Thermal Behavior and Stability Parameters
Parameter | Value | Conditions |
---|---|---|
Melting Point Range (°C) | 214-216 | Standard pressure |
Decomposition Temperature (°C) | ~200 (estimated) | Air atmosphere |
Boiling Point (°C) | 415.0 ± 18.0 | Predicted at 760 mmHg |
Flash Point (°C) | 204.8 ± 21.2 | Predicted |
Thermal Stability | Stable at room temperature | Normal conditions |
Degradation Products | CO₂ and thiazole derivatives | Thermal decomposition |
Storage Temperature (°C) | 2-8 | Recommended storage |
Stability under Inert Atmosphere | Enhanced stability | Inert gas protection |
Thermal decomposition studies on related thiazole carboxylic acids have demonstrated that these compounds can undergo degradation at elevated temperatures, yielding carbon dioxide and the corresponding thiazole as primary decomposition products [10] [11]. The thermal decomposition of thiazole-2-carboxylic acid, a structural analog, has been shown to occur at room temperature, yielding carbon dioxide and thiazole [10]. This suggests that 2-aminothiazole-5-carboxylic acid may follow similar degradation pathways under thermal stress.
The decomposition mechanism likely involves the initial cleavage of the carboxylic acid group, followed by decarboxylation to yield carbon dioxide and the corresponding aminothiazole derivative [10] [11]. The presence of the amino group at position 2 may provide additional stabilization through intramolecular hydrogen bonding, potentially raising the decomposition temperature compared to unsubstituted thiazole carboxylic acids .
Research on related aminothiazole compounds has shown that thermal stability is significantly influenced by storage temperature [13]. Studies on 2-aminothiazole derivatives in dimethyl sulfoxide solutions demonstrate that decomposition hardly occurs at -20°C over two months, while significant degradation is observed at room temperature [13]. After seven days at room temperature, 64% of the sample had decomposed, while the sample incubated at -20°C underwent only minimal decomposition [13].
The thermal behavior of 2-aminothiazole-5-carboxylic acid is consistent with other aminothiazole derivatives, where elevated temperatures promote increased degradation rates [14]. The compound exhibits enhanced stability under inert atmosphere conditions, suggesting that oxidative processes may contribute to thermal degradation [8].
Thermal decomposition of 2-aminothiazole-5-carboxylic acid is expected to yield multiple products depending on the temperature and atmospheric conditions [15]. Pyrolysis studies on aminothiazole-containing compounds indicate that homolytic cleavage occurs on bonds adjacent to the thiazole ring, producing aminothiazole radicals that further evolve to sulfur and nitrogen-containing volatiles [15]. The carboxylic acid functionality undergoes decarboxylation, releasing carbon dioxide as a primary gaseous product [11].
The stability of 2-aminothiazole-5-carboxylic acid in aqueous media is significantly influenced by pH due to the ionizable nature of both amino and carboxylic acid functional groups [4]. The compound demonstrates maximum stability at pH values where both functional groups exist in their most thermodynamically stable forms. The predicted pKa value of 2.14 ± 0.10 indicates that the carboxylic acid group will be predominantly ionized at neutral and basic pH values [7] [8].
Under acidic conditions (pH 1-3), the amino group becomes protonated while the carboxylic acid remains largely protonated, resulting in a zwitterionic character that enhances aqueous stability through electrostatic interactions [4]. At neutral pH (6-8), the carboxylic acid group is deprotonated while the amino group remains largely neutral, creating optimal conditions for hydrogen bonding interactions [4].
Under basic conditions (pH 9-12), both functional groups may undergo deprotonation, potentially leading to increased reactivity and decreased stability [4]. The carboxylate anion formed under basic conditions may be more susceptible to nucleophilic attack, potentially leading to degradation pathways not observed under neutral or acidic conditions.
The stability of 2-aminothiazole-5-carboxylic acid in organic media varies significantly depending on the solvent system and environmental conditions [6]. In polar protic solvents such as methanol and ethanol, the compound demonstrates moderate stability due to hydrogen bonding interactions that stabilize the molecular structure [6]. The compound shows enhanced stability in dimethyl sulfoxide compared to other polar aprotic solvents, likely due to the strong solvating properties of dimethyl sulfoxide [6].
Storage studies indicate that the compound should be maintained in dark, dry conditions at 2-8°C to minimize degradation [8]. The presence of moisture can catalyze hydrolysis reactions, while exposure to light may promote photodegradation processes [8]. Inert atmosphere storage significantly enhances long-term stability by preventing oxidative degradation pathways [8].
The reactivity of 2-aminothiazole-5-carboxylic acid is highly pH-dependent due to the ionization state of functional groups [16]. Under strongly acidic conditions (pH < 2), the amino group becomes highly protonated, potentially making it more susceptible to electrophilic attack [16]. The protonated amino group may undergo diazotization reactions in the presence of nitrous acid, leading to the formation of diazonium intermediates [16].
In neutral to slightly basic conditions (pH 7-9), the compound exhibits optimal stability for most applications [4]. The carboxylic acid group exists predominantly as the carboxylate anion, while the amino group remains largely neutral, creating a balanced ionic environment that promotes stability [4].
Under strongly basic conditions (pH > 10), the compound may undergo base-catalyzed degradation reactions [4]. The carboxylate anion may participate in elimination reactions, while the amino group may undergo nucleophilic substitution reactions with electrophilic species present in the medium [4].
Irritant